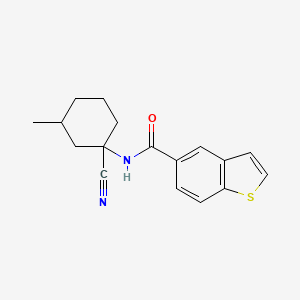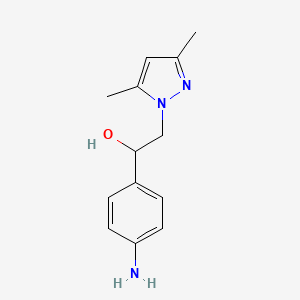
1-(4-aminophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1,3-dimethylpyrazole is a heterocyclic compound with the empirical formula C5H9N3 . It’s used as a building block in various chemical syntheses .
Synthesis Analysis
5-Amino-1,3-dimethylpyrazole can undergo cyclocondensation with ethyl acetoacetate to form the corresponding tetrahydropyrazolopyridine derivatives . It can also be used in the preparation of various other compounds .Molecular Structure Analysis
The molecular weight of 5-Amino-1,3-dimethylpyrazole is 111.15 . The SMILES string representation is Cc1cc(N)n©n1 .Chemical Reactions Analysis
As mentioned earlier, 5-Amino-1,3-dimethylpyrazole can react with ethyl acetoacetate to form tetrahydropyrazolopyridine derivatives . It can also be used to prepare other compounds .Physical And Chemical Properties Analysis
5-Amino-1,3-dimethylpyrazole has a melting point of 65-69 °C (lit.) . Its InChI key is ZFDGMMZLXSFNFU-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Synthesis and Optical Properties of Antipyrine Derivatives
Research has explored the synthesis of antipyrine derivatives, including those related to "1-(4-aminophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol". These compounds have been synthesized and characterized to study their optical absorption and refraction properties. The study found that the presence of the OH group could influence the optical properties of these compounds, suggesting potential applications in materials science for optical devices (El-Ghamaz, Ghoneim, El-Sonbati, Diab, El‐Bindary, & El-Kader, 2017).
Biological Activity and Molecular Docking
Another area of interest is the investigation of the biological activity of pyrazole derivatives. Studies include the docking of compounds with receptors to understand their inhibitory actions. This research is crucial for the development of new therapeutic agents, demonstrating the potential of pyrazole derivatives in medicinal chemistry (Nayak & Poojary, 2019).
Structural and Spectral Characterization
The structural and spectral characterization of pyrazole derivatives has been a subject of extensive research. Studies have detailed the synthesis, characterization, and crystal structures of new pyrazole compounds, providing valuable information for the development of materials with specific physical or chemical properties (Wang, Zheng, & Fan, 2009).
Synthesis and Application in Material Science
Research has also focused on the synthesis of pyrazole-based compounds for applications in material science. This includes the development of hydrogels modified with pyrazole derivatives, which have shown enhanced swelling properties and thermal stability, suggesting their potential use in medical applications (Aly, Aly, & El-Mohdy, 2015).
Safety and Hazards
Propiedades
IUPAC Name |
1-(4-aminophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-9-7-10(2)16(15-9)8-13(17)11-3-5-12(14)6-4-11/h3-7,13,17H,8,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZSYYFREVBPAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C2=CC=C(C=C2)N)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-aminophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2774427.png)
![6-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2774428.png)
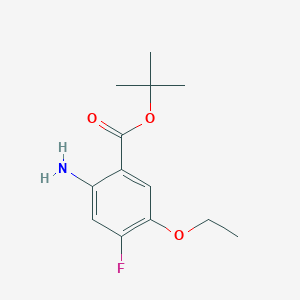
![1,5,6,7-Tetrahydropyrrolo[3,4-b]pyridin-4-one;dihydrochloride](/img/structure/B2774430.png)
![3-[4-(Propan-2-yl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2774431.png)

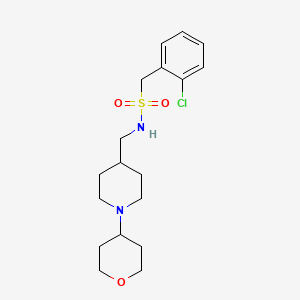
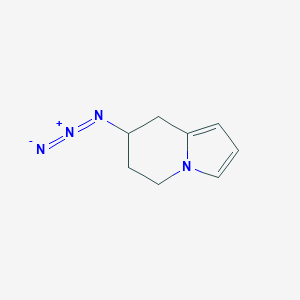


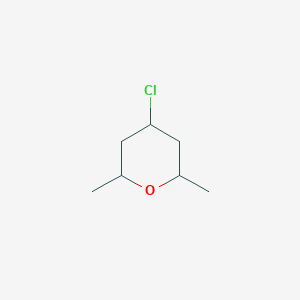
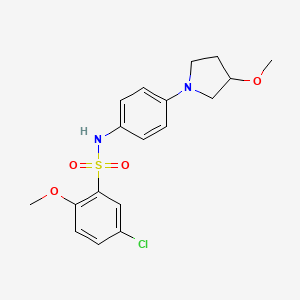
![7-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2774445.png)
